molecular formula C14H12O3 B1211845 2,4,9-Trimethylallopsoralen CAS No. 33158-05-3

2,4,9-Trimethylallopsoralen

Cat. No.: B1211845
CAS No.: 33158-05-3
M. Wt: 228.24 g/mol
InChI Key: IZLPACMKANNNGR-UHFFFAOYSA-N
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Description

2,4,9-Trimethylallopsoralen is a complex organic compound with a unique structure that combines elements of furan and benzopyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,9-Trimethylallopsoralen typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4,9-Trimethylallopsoralen can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophilic or nucleophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

2,4,9-Trimethylallopsoralen has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,9-Trimethylallopsoralen involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-: Known for its similar structure and chemical properties.

    7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-:

Uniqueness

2,4,9-Trimethylallopsoralen is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specific scientific and industrial applications where other similar compounds may not be as effective.

Properties

CAS No.

33158-05-3

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2,4,9-trimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C14H12O3/c1-7-4-11-13(8(2)5-12(15)17-11)14-10(7)6-9(3)16-14/h4-6H,1-3H3

InChI Key

IZLPACMKANNNGR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C=C(O3)C

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C=C(O3)C

33158-05-3

Synonyms

2,4,9-trimethylallopsoralen
4,7,4'-trimethylallopsoralen

Origin of Product

United States

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